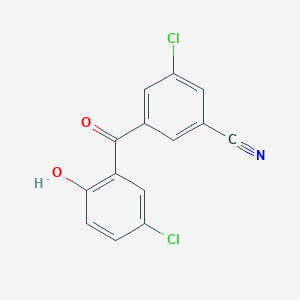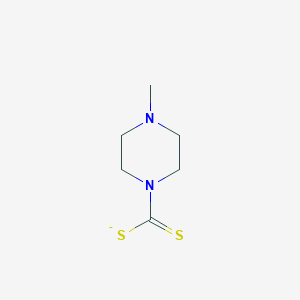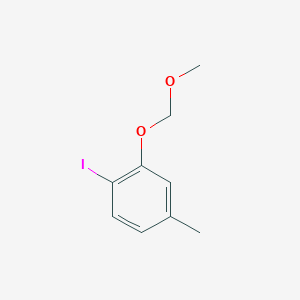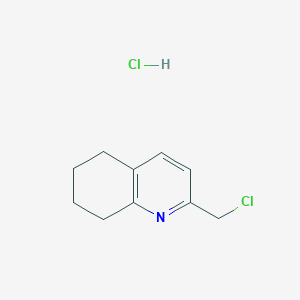![molecular formula C5H11NOS B13920171 [trans-4-Aminotetrahydrothiophen-3-YL]methanol](/img/structure/B13920171.png)
[trans-4-Aminotetrahydrothiophen-3-YL]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[trans-4-Aminotetrahydrothiophen-3-YL]methanol is a chemical compound with the molecular formula C5H11NOS It is a derivative of tetrahydrothiophene, a sulfur-containing heterocyclic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [trans-4-Aminotetrahydrothiophen-3-YL]methanol typically involves the following steps:
Starting Material: The synthesis begins with tetrahydrothiophene, which is commercially available.
Amination: The tetrahydrothiophene undergoes amination to introduce the amino group at the 4-position. This can be achieved using reagents such as ammonia or primary amines under suitable conditions.
Hydroxymethylation: The next step involves the introduction of the hydroxymethyl group at the 3-position. This can be done using formaldehyde in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography.
化学反应分析
Types of Reactions
[trans-4-Aminotetrahydrothiophen-3-YL]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides or alkyl halides in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or secondary amines.
科学研究应用
[trans-4-Aminotetrahydrothiophen-3-YL]methanol has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocycles and natural product analogs.
Biological Studies: It can be used in studies investigating the role of sulfur-containing compounds in biological systems.
Industrial Applications: The compound may find use in the production of specialty chemicals and materials.
作用机制
The mechanism of action of [trans-4-Aminotetrahydrothiophen-3-YL]methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxymethyl group can participate in various biochemical reactions. The sulfur atom in the thiophene ring may also play a role in the compound’s reactivity and interaction with enzymes and receptors.
相似化合物的比较
Similar Compounds
Tetrahydrothiophene: The parent compound, lacking the amino and hydroxymethyl groups.
4-Aminotetrahydrothiophene: Similar structure but without the hydroxymethyl group.
3-Hydroxymethyltetrahydrothiophene: Similar structure but without the amino group.
Uniqueness
[trans-4-Aminotetrahydrothiophen-3-YL]methanol is unique due to the presence of both amino and hydroxymethyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.
属性
分子式 |
C5H11NOS |
|---|---|
分子量 |
133.21 g/mol |
IUPAC 名称 |
[(3R,4S)-4-aminothiolan-3-yl]methanol |
InChI |
InChI=1S/C5H11NOS/c6-5-3-8-2-4(5)1-7/h4-5,7H,1-3,6H2/t4-,5-/m1/s1 |
InChI 键 |
WBPQBNFMDPHAEF-RFZPGFLSSA-N |
手性 SMILES |
C1[C@H]([C@@H](CS1)N)CO |
规范 SMILES |
C1C(C(CS1)N)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(2,5-Dimethyl-5,6,7,8-tetrahydro-benzo[4,5]-thieno[2,3-d]pyrimidin-4-ylamino)-butyric acid](/img/structure/B13920098.png)

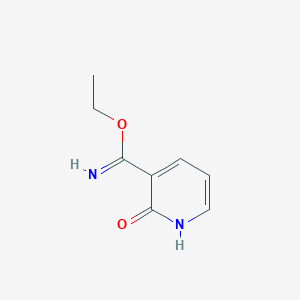


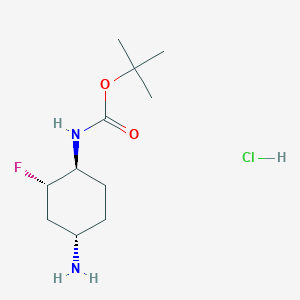
![3-[9-(4,6-Diphenyl-1,3,5-triazin-2-yl)dibenzofuran-2-yl]-9-phenylcarbazole](/img/structure/B13920137.png)
![Tert-butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate;oxalic acid](/img/structure/B13920138.png)
